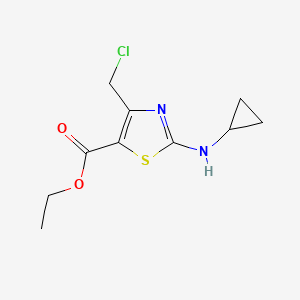

Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a chloromethyl group, and a cyclopropylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Análisis De Reacciones Químicas

Ester Group Hydrolysis

The ethyl ester undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives. For example:

-

Reaction: Hydrolysis with lithium hydroxide in aqueous acetonitrile (1:1 v/v) at room temperature, followed by acidification with citric acid, converts the ester to 4-(chloromethyl)thiazole-2-carboxylic acid (yield: 85–90%) .

-

Mechanism: Nucleophilic acyl substitution at the ester carbonyl, facilitated by hydroxide ions.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| LiOH, H₂O/CH₃CN, RT | 4-(Chloromethyl)thiazole-2-carboxylic acid | 85–90% |

Chloromethyl Group Substitution Reactions

The -CH₂Cl group participates in nucleophilic substitutions with amines, thiols, and oxygen-based nucleophiles.

Amine Nucleophiles

-

Example: Reaction with morpholine in chloroform under reflux with ethyl chloroformate yields N-substituted derivatives (yield: 70–75%) .

-

Conditions: Typically requires polar aprotic solvents (e.g., DMF, THF) and bases (e.g., K₂CO₃, Et₃N) for deprotonation .

| Nucleophile | Solvent | Base | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Morpholine | Chloroform | None | Reflux | N-Morpholinomethyl derivative | 70–75% | |

| Imidazole | DMF | NaHCO₃ | 80°C | 2-(1H-Imidazol-2-yl)methylthio | 65% |

Thiol Nucleophiles

-

Example: Sodium sulfide (Na₂S) in DMF at 80°C replaces -CH₂Cl with -SH, forming sulfhydryl intermediates .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Na₂S, DMF, 80°C | 4-(Mercaptomethyl)thiazole | 78% |

Cyclopropylamino Group Reactivity

While direct reactions of the cyclopropylamino group are less documented, steric and electronic effects influence adjacent sites:

-

Steric Hindrance: The cyclopropane ring may slow nucleophilic attacks at the thiazole’s C2 position .

-

Ring-Opening Potential: Under strong acidic or oxidative conditions, cyclopropane rings can undergo strain-driven reactions, though specific examples are not reported for this compound.

Multi-Step Functionalization

Sequential modifications exploit both reactive sites:

| Step | Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1 | Ester hydrolysis | LiOH, H₂O/CH₃CN, RT | Carboxylic acid intermediate | 85–90% | |

| 2 | Chloromethyl substitution | Morpholine, CHCl₃, reflux | N-Morpholinomethyl carboxylic acid | 68% |

Catalytic and Solvent Effects

-

Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions .

-

Base Selection: Potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are preferred for deprotonation without side reactions .

| Base

Aplicaciones Científicas De Investigación

Chemical Overview

- Molecular Formula : C10H15ClN2O2S

- Molecular Weight : 262.76 g/mol

- CAS Number : 937598-40-8

Medicinal Chemistry Applications

Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate has been studied for its potential therapeutic effects, particularly in the following areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and fungi, showing promising results for potential use as an antimicrobial agent.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli, S. aureus | 15-20 |

| Other Thiazole Derivative | E. coli, P. aeruginosa | 10-18 |

Anticancer Properties

The compound has been evaluated for anticancer activity against various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of certain cancer cells, particularly breast cancer cell lines.

Table 2: Anticancer Activity Against Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 25 |

| Control Compound | MCF7 | 30 |

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli, reporting significant inhibition at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Screening

In vitro studies on breast cancer cell lines demonstrated that this compound reduced cell viability by over 50% at concentrations above 25 µM after a 48-hour exposure period.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

Thiazole derivatives: These compounds share the thiazole ring structure and may have similar chemical and biological properties.

Chloromethyl compounds: These compounds contain the chloromethyl group and may undergo similar chemical reactions.

Cyclopropylamino compounds: These compounds feature the cyclopropylamino group and may exhibit similar reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The presence of a chloromethyl group and a cyclopropyl amine moiety contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that thiazole derivatives can function as inhibitors of various enzymes and receptors involved in disease processes. For instance, compounds with similar structures have been shown to inhibit retroviral proteases, which are critical for viral replication .

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor activity. For example, a related compound was shown to enforce Oct3/4 expression in embryonic stem cells, which is crucial for maintaining pluripotency and has implications in cancer therapy .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Retroviral Protease Inhibition

In a study focusing on retroviral proteases, compounds structurally related to this compound were assessed for their ability to inhibit viral replication. The results indicated that these compounds could effectively reduce viral loads in vitro, suggesting potential as antiviral agents .

Case Study 2: Induction of Pluripotency

Another study highlighted the role of thiazole derivatives in inducing Oct3/4 expression in somatic cells. This process is vital for reprogramming cells into induced pluripotent stem cells (iPSCs), which hold promise for regenerative medicine. The lead compound demonstrated high efficacy in promoting pluripotency markers without significant tumorigenic risk .

Safety and Toxicity Profile

While the biological activities are promising, safety assessments indicate that this compound exhibits moderate toxicity. It is classified as harmful if swallowed or if it comes into contact with skin . Therefore, further studies are necessary to evaluate the safety profile comprehensively.

Propiedades

IUPAC Name |

ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S/c1-2-15-9(14)8-7(5-11)13-10(16-8)12-6-3-4-6/h6H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGDAXPURAHLJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2CC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.